(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid
Description
(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid (CAS: 1260596-98-2) is a chiral piperidine derivative with a molecular formula of C₂₂H₂₃NO₄ and a molecular weight of 365.42 g/mol . It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the piperidine nitrogen and a methyl substituent at the C2 position. This compound is widely used in peptide synthesis and medicinal chemistry due to its stereochemical rigidity, which enhances binding specificity in target molecules. The purity of commercially available batches is typically ≥98%, as specified in product catalogs .
Properties
IUPAC Name |
(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-15(21(24)25)11-6-12-23(14)22(26)27-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,14-15,20H,6,11-13H2,1H3,(H,24,25)/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSJXNCIMCCZPV-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101144898 | |
| Record name | rel-1-(9H-Fluoren-9-ylmethyl) (2R,3R)-2-methyl-1,3-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101144898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-07-6 | |
| Record name | rel-1-(9H-Fluoren-9-ylmethyl) (2R,3R)-2-methyl-1,3-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-1-(9H-Fluoren-9-ylmethyl) (2R,3R)-2-methyl-1,3-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101144898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective synthesis, which ensures the desired stereochemistry. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the piperidine ring using alkylation reactions.
Fmoc Protection: The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Key Applications
- Peptide Synthesis
- Drug Development
- Bioconjugation
- Neuroscience Research
- Material Science
Case Studies and Research Findings
Recent studies have highlighted various biological activities associated with compounds similar to (2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid:
- A study on β-amino acid derivatives noted their potential antiviral and antibacterial properties, suggesting that modifications of piperidine derivatives could lead to new therapeutic agents .
- High-affinity inhibitors containing piperidine moieties have been shown to possess significant biological activity, indicating that this compound could be pivotal in developing new drugs targeting specific biological pathways .
Mechanism of Action
The mechanism of action of (2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino group during peptide synthesis, preventing unwanted side reactions. The compound’s stereochemistry ensures that it interacts with its targets in a highly specific manner, which is essential for its effectiveness in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid with six analogous compounds, focusing on structural features, physicochemical properties, and functional applications.
Key Findings from Comparative Analysis
Protecting Group Chemistry :
- The Fmoc group in the target compound is base-labile, making it ideal for solid-phase peptide synthesis (SPPS) under mild basic conditions (e.g., piperidine). In contrast, the tert-Boc group in the compound from requires strong acidic conditions (e.g., trifluoroacetic acid) for removal, limiting its compatibility with acid-sensitive substrates .
Substituents like ethoxyphenyl () and 4-methylphenyl () add steric bulk and aromaticity, which may enhance interactions with hydrophobic binding pockets but reduce solubility .
Functional Group Reactivity :
- The hydroxyl group in ’s pyrrolidine derivative increases polarity, improving aqueous solubility but requiring protection during synthetic steps .
- Ketone groups (e.g., in and ) introduce electrophilic sites for further functionalization but may complicate stability under reducing conditions .
Stereochemical Considerations :
- All compared compounds share (2S,3S) or (3S,4R) stereochemistry, emphasizing the importance of chirality in biological activity. For example, the 4R configuration in ’s phenyl-substituted piperidine could lead to divergent receptor-binding profiles compared to the target compound’s 2S,3S configuration .
Biological Activity
(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid is a chiral compound featuring a piperidine ring with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound plays a significant role in organic synthesis, particularly in peptide chemistry, due to its unique stereochemistry and functional groups. This article explores the biological activity of this compound, its applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The structure of this compound is characterized by:
- Piperidine Ring : A six-membered ring containing nitrogen.
- Fmoc Group : A common protecting group used in peptide synthesis.
- Carboxylic Acid : Contributes to the compound's reactivity and biological interactions.
Biological Activity
The biological activity of this compound is largely attributed to its role as an amino acid derivative. Research indicates that compounds with similar structures can exhibit various biological activities, including:
- Peptide Synthesis : The Fmoc group allows for the protection of amine functionalities during peptide coupling reactions, facilitating the synthesis of complex peptides.
- Binding Affinity : Studies have shown that this compound can interact with various biological targets through molecular docking and quantitative structure–activity relationship modeling.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 1-Fmoc-piperidine | Piperidine derivative | Lacks methyl substitution at position 2 |
| 2-Methyl-piperidine | Piperidine derivative | No Fmoc protection |
| (2S,3R)-1-Fmoc-2-methyl-piperidine | Chiral variant | Different stereochemistry |
| 4-Fluoro-(2S,3S)-piperazine | Piperazine derivative | Contains a different nitrogen ring |
The specific stereochemistry at the 2 and 3 positions of the piperidine ring is crucial for its biological activity and reactivity in synthetic processes.
Case Studies
Several studies have investigated the biological implications of similar compounds:
-
Peptide Cross-Linking :
A study on diastereomeric peptides bearing methylaspartate highlighted how variations in stereochemistry affect enzymatic processing rates. The findings suggested that specific configurations could lead to different biological outcomes . -
Medicinal Chemistry Applications :
Research has demonstrated that derivatives similar to this compound are utilized in developing potent inhibitors for various diseases. For instance, piperidine carboxamides have been identified as candidates for malaria treatment due to their reversible binding properties .
Q & A
Basic: What is the role of the Fmoc group in (2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid during solid-phase peptide synthesis?
Answer:
The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the piperidine nitrogen. It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), allowing sequential coupling of amino acids in peptide synthesis. The Fmoc strategy is preferred for its orthogonality with acid-labile side-chain protecting groups and compatibility with automated synthesizers .
Basic: How can the stereochemical integrity of this compound be confirmed experimentally?
Answer:
Chiral analytical techniques are critical:
- Chiral HPLC : Compare retention times against enantiomeric standards using columns like Chiralpak IA/IB.
- NMR with chiral shift reagents : Europium-based reagents induce splitting in proton signals for stereochemical assignment.
- X-ray crystallography : Resolves absolute configuration definitively but requires high-purity crystals .
Advanced: What strategies mitigate racemization during the incorporation of this compound into peptide chains?
Answer:
Racemization risks arise during Fmoc deprotection or coupling. Mitigation methods include:
- Temperature control : Perform reactions at 0–4°C to slow base-induced racemization.
- Coupling additives : Use HOBt (1-hydroxybenzotriazole) or Oxyma to minimize side reactions.
- Low-pH deprotection : Optimize piperidine concentration and exposure time to reduce amine reactivity post-deprotection .
Advanced: How are diastereomeric impurities resolved during synthesis?
Answer:
Diastereomers may form due to incomplete stereochemical control. Resolution approaches:
- Preparative chiral chromatography : Utilize high-performance columns (e.g., Daicel CHIRALPAK®) with optimized mobile phases.
- Diastereomeric salt formation : Employ chiral resolving agents (e.g., L-tartaric acid) for crystallization-based separation.
- Process monitoring : Use analytical HPLC with UV/ECD detectors to track impurity profiles .
Basic: What characterization techniques validate the structure of this compound?
Answer:
- NMR spectroscopy : 1H/13C NMR confirms backbone structure; 2D COSY/TOCSY identifies coupling patterns.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula.
- Infrared spectroscopy (IR) : Detects carboxylic acid and Fmoc carbonyl stretches (1700–1750 cm⁻¹) .
Advanced: How is synthetic yield optimized while maintaining enantiomeric excess (ee)?
Answer:
- Catalyst screening : Asymmetric hydrogenation catalysts (e.g., Ru-BINAP) enhance stereoselectivity.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor ee in real-time .
Basic: What storage conditions prevent degradation of this compound?
Answer:
- Store at –20°C under inert gas (Ar/N₂) to prevent oxidation.
- Use desiccants to avoid hydrolysis of the Fmoc group.
- Solutions in DMF or DCM should be freshly prepared to minimize diketopiperazine formation .
Advanced: How does the 2-methyl substituent influence piperidine ring conformation?
Answer:
The methyl group induces steric hindrance, favoring specific ring puckering modes (e.g., chair vs. boat). Conformational analysis via:
- NMR NOE experiments : Detect spatial proximity between substituents.
- DFT calculations : Predict lowest-energy conformers using Gaussian or ORCA software .
Advanced: What challenges arise in quantifying trace impurities, and how are they addressed?
Answer:
- Low-level detection : Use UPLC-MS with sub-2µm particles (e.g., ACQUITY BEH C18) and MRM transitions.
- Method validation : Follow ICH Q2(R1) guidelines for specificity, LOD/LOQ, and linearity.
- Forced degradation studies : Expose the compound to heat/light/humidity to identify degradation pathways .
Basic: What purification methods are effective post-synthesis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
